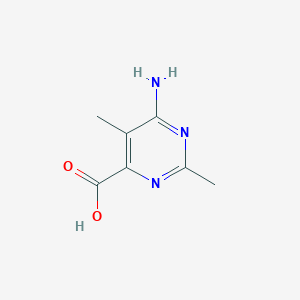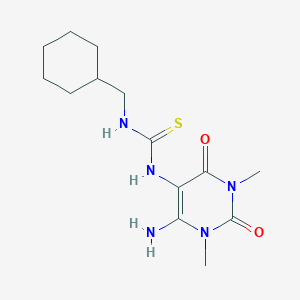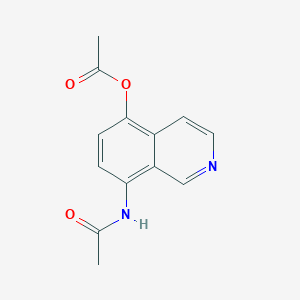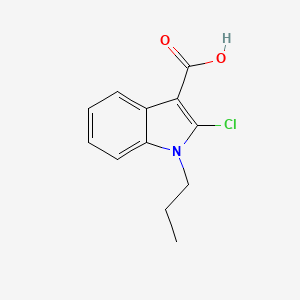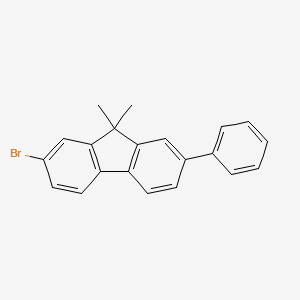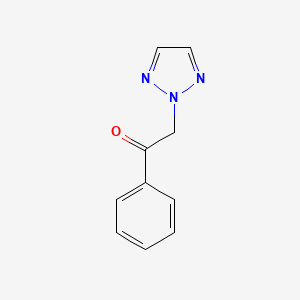![molecular formula C13H19NO4 B14010092 ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate CAS No. 17889-63-3](/img/structure/B14010092.png)
ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester is an organic compound with the molecular formula C15H21NO4. It is a derivative of carbamic acid and features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, an ethyl ester group, and an ethyl chain connecting the phenyl ring to the carbamic acid moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester typically involves the reaction of 3,4-dimethoxyphenethylamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,4-dimethoxyphenethylamine+ethyl chloroformate→N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N-[2-(3,4-dimethoxyphenyl)ethyl]carbinol.
Substitution: Formation of various carbamate derivatives depending on the nucleophile used.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme by mimicking the natural substrate or activate a receptor by acting as an agonist.
相似化合物的比较
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the methoxy groups and ethyl chain.
Carbamic acid, methyl-, ethyl ester: Similar ester functionality but different substituents on the phenyl ring.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. The methoxy groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
17889-63-3 |
|---|---|
分子式 |
C13H19NO4 |
分子量 |
253.29 g/mol |
IUPAC 名称 |
ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)14-8-7-10-5-6-11(16-2)12(9-10)17-3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15) |
InChI 键 |
NJFAFGMLLAOUOA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NCCC1=CC(=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


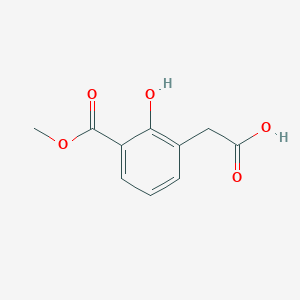
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)

![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)

![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)

